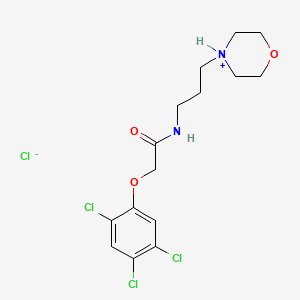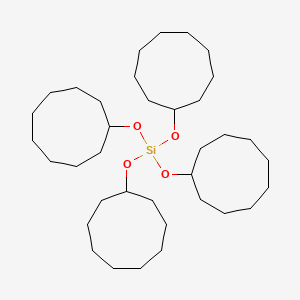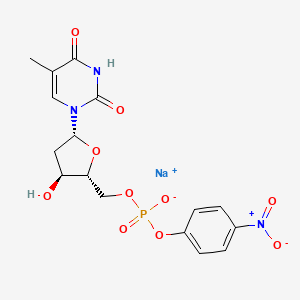![molecular formula C12H13N3O4 B13788334 Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- is an organic compound that belongs to the class of phenols This compound features a phenol group substituted with a 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl group at the 2-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- typically involves the reaction of 2-hydroxy-5-methylphenol with 1,3-dimethyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]-5-methyl-: Lacks the nitro group, which may result in different chemical and biological properties.
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-3-yl)oxy]-5-methyl-: The position of the pyrazole substitution differs, potentially affecting its reactivity and applications.
Uniqueness
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- is unique due to the presence of both the nitro and pyrazole groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O4 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)oxy-5-methylphenol |
InChI |
InChI=1S/C12H13N3O4/c1-7-4-5-10(9(16)6-7)19-12-11(15(17)18)8(2)13-14(12)3/h4-6,16H,1-3H3 |
Clave InChI |
MZYKMFWALGFMAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=C(C(=NN2C)C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


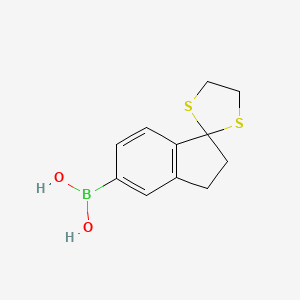
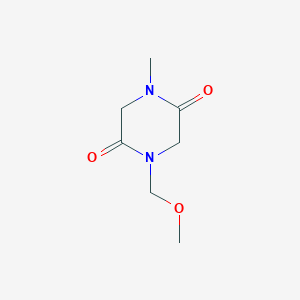
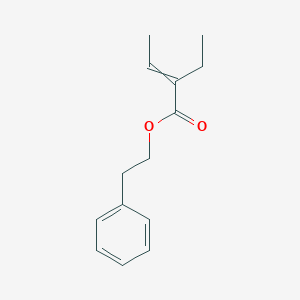
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
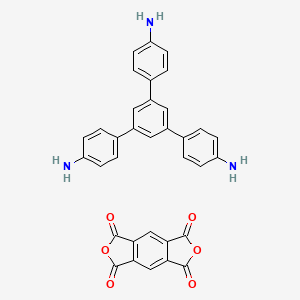
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
